molecular formula C3H4N2O3 B2872112 4-Methoxy-1,2,5-oxadiazol-3-ol CAS No. 372172-56-0

4-Methoxy-1,2,5-oxadiazol-3-ol

Cat. No.: B2872112
CAS No.: 372172-56-0
M. Wt: 116.076
InChI Key: SYGJUPCFPFBPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,2,5-oxadiazol-3-ol is a high-purity chemical reagent provided exclusively for research and development purposes. This compound belongs to the 1,2,5-oxadiazole family, a class of electron-deficient aromatic heterocycles recognized for their significant potential in medicinal chemistry and material science . Oxadiazole derivatives are extensively investigated as key scaffolds in the discovery of novel bioactive compounds, demonstrating a wide range of activities including antitumoral, antimicrobial, and neuroprotective effects . Researchers value this specific oxadiazol-ol derivative as a versatile building block for synthesizing more complex heterocyclic systems, such as benzo-fused oxadiazoles, which have applications ranging from the development of fluorescent probes to the construction of metal complexes for cell imaging . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All buyers assume responsibility for confirming the product's identity and purity to suit their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2,5-oxadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3/c1-7-3-2(6)4-8-5-3/h1H3,(H,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGJUPCFPFBPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NONC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methoxy 1,2,5 Oxadiazol 3 Ol and Analogs

Strategies for the Formation of the 1,2,5-Oxadiazole Core Structure

The formation of the 1,2,5-oxadiazole ring is a cornerstone of synthesizing the target compound and its derivatives. Several classical and modern synthetic routes have been developed, each with its own advantages and substrate scope. These methods often start from acyclic precursors containing the requisite nitrogen and oxygen functionalities.

Cycloaddition Reactions in Furazan (B8792606) Synthesis

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings, including the 1,2,5-oxadiazole system. nih.gov These reactions typically involve the formation of multiple bonds in a single step, offering an efficient pathway to the desired core structure. A key approach is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component. beilstein-journals.org For instance, nitrile oxides, generated in situ from precursors like hydroximoyl chlorides, can undergo dimerization to form furoxans (1,2,5-oxadiazole 2-oxides), which can then be deoxygenated to the corresponding furazans. beilstein-journals.org The choice of base and solvent can significantly influence the reaction outcome, controlling the selectivity between isoxazole (B147169) formation and furoxan dimerization. beilstein-journals.org Another notable cycloaddition strategy involves the reaction of amidoximes with various reagents, which can proceed through nitrile oxide intermediates. osti.gov

Cyclodehydration Techniques for Oxadiazole Formation

Cyclodehydration is a widely employed and classical method for the synthesis of oxadiazoles (B1248032). This approach involves the removal of a water molecule from an acyclic precursor to induce ring closure. The most common precursors for 1,2,5-oxadiazole synthesis via this route are α-dione dioximes (glyoximes). thieme-connect.de A variety of dehydrating agents can be used, ranging from strong acids like sulfuric acid to milder reagents such as phosphorus pentoxide, thionyl chloride, and polyphosphoric acid. tandfonline.combiointerfaceresearch.com More modern and milder methods utilize reagents like zirconium(IV) chloride and XtalFluor-E ([Et2NSF2]BF4), which can offer improved yields and functional group tolerance. tandfonline.comrsc.org The reaction conditions, including temperature and the choice of dehydrating agent, are crucial for achieving high yields and avoiding side reactions. biointerfaceresearch.comnih.gov

Table 1: Common Dehydrating Agents for Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsReference
Sulfuric Acid (H₂SO₄)Elevated temperatures tandfonline.com
Phosphorus Pentoxide (P₂O₅)Elevated temperatures nih.gov
Thionyl Chloride (SOCl₂)Elevated temperatures nih.gov
Polyphosphoric Acid (PPA)Elevated temperatures nih.gov
Zirconium(IV) Chloride (ZrCl₄)Room temperature, Dichloromethane tandfonline.com
XtalFluor-EAcetonitrile, often with acetic acid additive rsc.org
Burgess ReagentMicrowave irradiation, THF biointerfaceresearch.com

Condensation and Dimerization Pathways

Condensation and dimerization reactions provide alternative routes to the 1,2,5-oxadiazole core. For instance, the dimerization of nitrile oxides is a well-established method for forming the furoxan ring, which is a direct precursor to furazans. beilstein-journals.org Another significant pathway is the condensation of α-amino oximes. For example, 3,4-diamino-1,2,5-oxadiazole can be prepared from the reaction of 3,4-diaminofurazanofuroxan (DAFF) followed by oxidation. rhhz.net The dimerization of 3-aminofurazan-4-carboxchlorid-oxime (AAOF) can produce 3,4-bis-(3'-aminofurazal-4'-yl)-furoxan (DATF), which can then be reduced to the corresponding furazan. researchgate.net

Ring-Conversion Methodologies

Ring-conversion or ring-transformation reactions offer a unique approach to synthesizing 1,2,5-oxadiazoles from other heterocyclic systems. nih.gov The Boulton–Katritzky rearrangement is a prominent example, where a 1-(1,2,4-oxadiazol-3-yl)alkanone oxime or a 1-(isoxazol-3-yl)alkanone oxime can be converted into a 1,2,5-oxadiazole derivative. thieme-connect.de This rearrangement involves the thermal or base-catalyzed transformation of one five-membered heterocycle into another. Another method involves the reductive opening of a 1,2,4-oxadiazole (B8745197) ring with hydrazine (B178648) to form amidrazones of 1,2,5-oxadiazole-3-carboxylic acid. google.com Additionally, the reaction of 3,4-diamino-1,2,5-oxadiazole with sulfur monochloride can lead to an unexpected exchange of the oxygen atom for a sulfur atom, forming a 1,2,5-thiadiazole (B1195012) ring, highlighting the reactivity of the oxadiazole core. mdpi.com

Regioselective Introduction and Functionalization of Methoxy (B1213986) and Hydroxyl Groups

Once the 1,2,5-oxadiazole core is established, the next critical step is the regioselective introduction of the methoxy and hydroxyl groups to yield 4-methoxy-1,2,5-oxadiazol-3-ol. This often involves the use of precursors with appropriate leaving groups that can be displaced by methoxides and hydroxides.

Precursor Synthesis for Methoxy Substitution

Table 2: Precursors for Methoxy and Hydroxyl Group Introduction

Derivatization at the Hydroxyl Position (3-ol)

The hydroxyl group at the 3-position of this compound is a key functional handle for molecular derivatization. Modification at this site can significantly alter the compound's physicochemical and biological properties. Standard synthetic transformations can be applied to this hydroxyl group to generate a diverse library of analogs.

Alkylation: Ether derivatives can be synthesized via Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide intermediate. This intermediate is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. This method is a robust and widely used strategy for modifying phenolic hydroxyl groups. nih.gov For instance, similar to the alkylation of hydroxyl groups on other heterocyclic systems, the hydroxyl group of 4-hydroxy-1,3-thiazoles can be alkylated using reagents like iodoethane (B44018) to yield the corresponding ethyl ether. researchgate.net

Acylation: Ester derivatives are readily prepared through the acylation of the hydroxyl group. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and allow for the introduction of a wide array of acyl functionalities, from simple acetyl groups to more complex moieties.

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, enabling researchers to fine-tune molecular properties to achieve desired effects.

Orthogonal Protection and Deprotection Strategies

In the multi-step synthesis of complex molecules incorporating the this compound scaffold, orthogonal protection strategies are indispensable. This approach involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for selective deprotection and functionalization of specific sites on a molecule.

For a molecule containing the this compound core alongside other functional groups, such as an amine, a typical orthogonal strategy might involve:

Hydroxyl Protection: The 3-ol position could be protected as a benzyl ether (removed by hydrogenolysis), a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) ether (removed by fluoride (B91410) ions), or an ester (removed by hydrolysis).

Amine Protection: An accompanying amine group could be protected with a tert-butyloxycarbonyl (Boc) group (removed by acid) or a carboxybenzyl (Cbz) group (removed by hydrogenolysis).

A key advantage of this methodology is the ability to construct complex architectures with high precision. For example, a building block could feature a Boc-protected amine and a silyl-protected hydroxyl group. researchgate.net The Boc group could be removed with acid to allow for N-acylation, while the silyl group remains intact. Subsequently, the silyl group could be cleaved with a fluoride source to liberate the hydroxyl group for further reaction, such as glycosylation or phosphorylation. This strategic use of protecting groups is crucial for creating innovative and decorated scaffolds for drug discovery. researchgate.netpsu.edu

Catalytic and Green Chemistry Approaches in 1,2,5-Oxadiazole Synthesis

Recent advancements in synthetic chemistry emphasize the use of green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. Catalytic methods and alternative energy sources are central to these modern approaches for synthesizing oxadiazole rings.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity. nih.govias.ac.in

While specific microwave-assisted syntheses for this compound are not extensively documented, the application of this technology to other oxadiazole isomers demonstrates its potential. For example, the synthesis of 1,3,4-oxadiazoles has been shown to be significantly more efficient under microwave irradiation compared to traditional refluxing. tandfonline.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for 1,3,4-Oxadiazole (B1194373) Synthesis. tandfonline.com

Entry Reaction Method Time Yield (%)
1 Microwave 10 min 92
2 Conventional 8 h 75
3 Microwave 12 min 90
4 Conventional 10 h 72
5 Microwave 15 min 88
6 Conventional 12 h 68

Data is illustrative of the general advantages observed in oxadiazole synthesis.

The data clearly indicates that microwave-assisted procedures are not only faster but also result in higher yields. tandfonline.com This technology avoids the hazards associated with high-pressure sealed vessels and long reaction times, making it an eco-friendly alternative. ias.ac.in These benefits are expected to be transferable to the synthesis of 1,2,5-oxadiazole derivatives.

Another cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions minimize waste and environmental impact. ias.ac.in These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. This approach has been successfully applied to the synthesis of various oxadiazole derivatives.

For instance, the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles via cyclodehydration of N,N'-diacylhydrazines was found to be more efficient under solvent-free conditions than when performed in toluene. mdpi.com Similarly, 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles have been synthesized by simply heating arylamidoximes with α-hydroxy esters without any solvent. journalirjpac.com These methods often lead to simpler work-up procedures and cleaner reaction profiles.

Table 2: Solvent-Free Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles. mdpi.com

Entry R Group Solvent Yield (%)
1 CH₂Cl Toluene 35
2 CH₂Cl Solvent-Free 40
3 (CH₂)₂Cl Toluene 65
4 (CH₂)₂Cl Solvent-Free 76
5 (CH₂)₃Cl Toluene 55
6 (CH₂)₃Cl Solvent-Free 63

Data derived from the cyclization of corresponding N,N'-diacylhydrazines using POCl₃. mdpi.com

The improved yields in solvent-free conditions highlight the efficacy of this green chemistry approach. mdpi.com Combining solvent-free methods with microwave irradiation can further enhance reaction efficiency, representing a highly sustainable strategy for heterocyclic synthesis. nih.govresearchgate.net

Mechanistic Investigations of 4 Methoxy 1,2,5 Oxadiazol 3 Ol Reactivity

Electron Density Distribution and Reactivity Profiles of the 1,2,5-Oxadiazole System

The 1,2,5-oxadiazole ring is a planar, aromatic system with C2v symmetry. thieme-connect.de Its aromaticity, as measured by the Bird unified aromaticity index (IA = 53), is comparable to that of isoxazole (B147169) but significantly less than its sulfur analogue, 1,2,5-thiadiazole (B1195012). thieme-connect.de The π-electron system is significantly delocalized, with typical π-bond orders of 70–80% for the N2–C3 and C4–N5 bonds and 40–50% for the C3–C4 bond. In contrast, the O1–N2 and N5–O1 bonds are essentially single bonds. thieme-connect.de

The heterocycle has a highly electron-withdrawing character, which influences its reactivity. clockss.org Generally, the 1,2,5-oxadiazole ring exhibits low reactivity towards both electrophiles and nucleophiles. thieme-connect.de This inherent stability allows for a wide range of chemical manipulations to be performed on its substituents. thieme-connect.de However, the presence of activating groups or good leaving groups on the ring can significantly alter this profile, enabling specific reaction pathways.

Table 1: Physicochemical and Spectroscopic Properties of 4-Methoxy-1,2,5-oxadiazol-3-ol

PropertyValueReference
Molecular Formula C₃H₄N₂O₃
Molecular Weight 116.08 g/mol
IR (O-H stretch) 3250 cm⁻¹ researchgate.net
IR (C=N stretch) 1670 cm⁻¹ researchgate.net
¹H NMR (-OCH₃) δ 3.95 ppm (singlet, 3H) researchgate.net
¹H NMR (-OH) δ 10.2 ppm (broad peak, 1H) researchgate.net

Nucleophilic and Electrophilic Pathways Involving the Oxadiazole Ring

While generally unreactive, the 1,2,5-oxadiazole ring can undergo substitution reactions under specific conditions. Nucleophilic substitution is a key synthetic pathway when a good leaving group, such as a halide, nitrite, or sulfonyl group, is present on the ring. thieme-connect.de Nitro-substituted 1,2,5-oxadiazoles are particularly useful starting materials for these transformations due to their accessibility and the excellent leaving group ability of the nitro moiety. thieme-connect.de For example, 3-nitro-4-phenyl-1,2,5-oxadiazole (B2878632) reacts with sodium hydroxide (B78521) to yield 4-phenyl-1,2,5-oxadiazol-3-ol. thieme-connect.de

Electrophilic attack on the ring itself is less common. However, under forcing conditions, one of the ring nitrogen atoms can be alkylated. For instance, heating with dimethyl sulfate (B86663) leads to the formation of N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de

Chemical Transformations of the Methoxy (B1213986) Moiety

The methoxy group at the 4-position of the title compound is subject to specific chemical transformations, including oxidative and reductive processes.

Reductive pathways for the methoxy group primarily involve ether cleavage. wikipedia.org This reaction is typically catalyzed by strong acids, such as HBr or HI, and proceeds via a nucleophilic substitution mechanism. openstax.org Depending on the substrate, the mechanism can be either Sₙ1 or Sₙ2. openstax.org For heteroaromatic ethers, the reaction often begins with the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by a halide ion. wikipedia.orgopenstax.org In the context of this compound, the strong electron-withdrawing nature of the dinitro-substituted phenyl-oxadiazole ring can make an attached methoxy group susceptible to nucleophilic displacement even under mild conditions, representing a form of cleavage. acs.org

Oxidative Processes and Derivatives

Reactivity of the Hydroxyl Group (3-ol) and Tautomerism Studies

The hydroxyl group at the 3-position is a key functional site, exhibiting acidic properties and undergoing characteristic reactions. Spectroscopic and computational data indicate that the hydroxyl group can participate in intramolecular hydrogen bonding with an adjacent ring nitrogen, which stabilizes the molecular conformation. researchgate.net

1,2,5-Oxadiazol-3-ols predominantly exist in the hydroxy tautomeric form rather than the corresponding keto form. thieme-connect.de These compounds display marked acidic properties. thieme-connect.de Consequently, reactions with electrophilic reagents, such as alkylating and acylating agents, occur exclusively at the hydroxy oxygen. This reactivity allows for the straightforward synthesis of various ethers and esters. thieme-connect.de The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been investigated as a bioisostere for the carboxylic acid group, further highlighting its acidic nature. researchgate.net

Table 2: Tautomeric Forms of Hydroxy Oxadiazoles (B1248032)

Predominant TautomerAlternate TautomerNotesReference
Hydroxy FormKeto Form1,2,5-Oxadiazol-3-ols exist mainly as the hydroxy tautomer. thieme-connect.de
Amine FormImine Form2-Amino-1,3,4-oxadiazoles exist mainly in the amine form. arabjchem.org
Thione FormThiol Form2-Mercapto-1,3,4-oxadiazoles exist mainly in the thione form. arabjchem.org

Ring Cleavage and Rearrangement Mechanisms

The 1,2,5-oxadiazole ring, despite its general stability, can undergo cleavage or rearrangement under specific energetic conditions or with potent reagents.

Ring Cleavage : Treatment with strong reducing agents, such as lithium aluminum hydride, can result in the cleavage of the heterocyclic ring to produce amino-substituted fragments. thieme-connect.de Thermal or photochemical conditions can also induce ring cleavage, typically occurring at the O1–N2 and C3–C4 bonds. These reactions yield nitrile and nitrile oxide fragments, though they often require high temperatures (in excess of 200°C). thieme-connect.de Unsubstituted and monosubstituted 1,2,5-oxadiazoles may also undergo ring-cleavage when treated with alkali. thieme-connect.de

Rearrangement : The Boulton–Katritzky rearrangement is a notable reaction for certain substituted 1,2,5-oxadiazoles. thieme-connect.deresearchgate.net This reaction involves the conversion of the oxadiazole into a new five-membered heterocycle. thieme-connect.de For example, 3-acylamino-1,2,5-oxadiazoles can be converted into other heterocyclic systems through this pathway. clockss.orgacs.org

Thermal and Photochemical Induced Fragmentations

The 1,2,5-oxadiazole ring is known to undergo cleavage under thermal and photochemical stimuli. thieme-connect.de This reactivity is a consequence of the relatively weak N-O bond within the heterocyclic system.

Thermal fragmentation of 1,2,5-oxadiazoles typically requires high temperatures, often in excess of 200°C, unless the ring is part of a strained system. thieme-connect.de The generally accepted mechanism for the thermal decomposition of 3,4-disubstituted 1,2,5-oxadiazoles involves the cleavage of the O1–N2 and C3–C4 bonds. thieme-connect.dearkat-usa.org This fragmentation results in the formation of two key fragments: a nitrile and a nitrile oxide. thieme-connect.dearkat-usa.org

For the specific compound, this compound, thermal decomposition is expected to commence at approximately 250°C. The primary byproducts of this decomposition are anticipated to be nitrogen oxides and carbon monoxide. Based on the general fragmentation pattern of 1,2,5-oxadiazoles, the thermolysis of this compound would be expected to yield methoxycarbonyl cyanide and a nitrile oxide fragment, although the exact nature of the fragments would require experimental verification.

A study on the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) in tetradec-1-ene at 245°C demonstrated the formation of 5-dodecyl-3-phenyl-2-isoxazoline, which arises from the cycloaddition of the intermediate benzonitrile (B105546) oxide with the alkene solvent. arkat-usa.org This provides strong evidence for the proposed fragmentation mechanism.

CompoundConditionsFragmentation ProductsReference
3,4-Diphenyl-1,2,5-oxadiazole245°C in tetradec-1-eneBenzonitrile and Benzonitrile oxide arkat-usa.org
Tetramethylene furazan (B8792606)240°C in 4-methoxybenzonitrileω-Cyanoalkanonitrile oxide arkat-usa.org
Decamethylene furazan240°C in 4-methoxybenzonitrileω-Cyanoalkanonitrile oxide arkat-usa.org

This table presents data on the thermal fragmentation of various 1,2,5-oxadiazole derivatives, illustrating the common fragmentation pathway.

Photochemical fragmentation of 1,2,5-oxadiazoles is also a known process, leading to the same nitrile and nitrile oxide fragments as observed in thermolysis. thieme-connect.de The reaction is initiated by the absorption of UV light, which promotes the molecule to an excited state, facilitating the cleavage of the ring bonds. The specific quantum yields and the influence of substituents on the photochemical stability of this compound have not been extensively reported, but the general reactivity pattern of the 1,2,5-oxadiazole ring suggests that it would be susceptible to photolytically induced fragmentation.

Boulton-Katritzky Rearrangements in Substituted Oxadiazoles

The Boulton-Katritzky rearrangement is a well-documented thermal or photochemically induced isomerization of heterocyclic compounds. chim.it In the context of oxadiazoles, this rearrangement typically involves the intramolecular cyclization of a side chain onto the heterocyclic ring, leading to the formation of a new five-membered ring.

For 1,2,5-oxadiazoles, the Boulton-Katritzky rearrangement is particularly relevant for derivatives bearing a 3-heteroallyl substituent. thieme-connect.de This rearrangement proceeds via an internal nucleophilic substitution, where a nucleophilic atom within a three-atom side chain attacks an electrophilic atom of the oxadiazole ring. chim.it

In the case of this compound, a direct Boulton-Katritzky rearrangement from the ground state is not immediately apparent, as it lacks the requisite 3-heteroallyl side chain. However, it is conceivable that under certain reaction conditions, the hydroxyl or methoxy group could be functionalized to introduce a side chain capable of participating in such a rearrangement. For instance, allylation of the hydroxyl group would introduce the necessary functionality.

The general mechanism of the Boulton-Katritzky rearrangement in 1,2,4-oxadiazoles involves the attack of a nucleophilic atom (Z) in the side chain on the N(2) atom of the oxadiazole ring, with the oxygen atom acting as a leaving group. chim.it A similar mechanism could be envisioned for a suitably substituted this compound derivative.

Starting HeterocycleSide ChainRearrangement ProductReference
3-Acyl-1,2,4-oxadiazole hydrazoneCNN1,2,3-Triazole chim.it
N-1,2,4-Oxadiazol-3-yl-hydrazoneNNC or NCN1,2,4-Triazole chim.it
3-Alkenoxy-5-phenyl-1,2,4-oxadiazoleAlkenoxyOxazoline chim.it

This table provides examples of Boulton-Katritzky rearrangements in substituted oxadiazoles, demonstrating the versatility of this reaction.

While no specific studies on the Boulton-Katritzky rearrangement of this compound have been reported, the general principles of this rearrangement suggest a potential avenue for the synthesis of novel heterocyclic systems from this scaffold, provided appropriate functionalization of the substituents is achieved.

Comprehensive Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 4-Methoxy-1,2,5-oxadiazol-3-ol is characterized by its simplicity, which directly reflects the compound's structure. Since the 1,2,5-oxadiazole ring itself bears no protons, the spectrum is dominated by signals from the substituents.

In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays two key signals. A singlet is observed at approximately 3.95 ppm, which integrates to three protons and is assigned to the methoxy (B1213986) (-OCH₃) group. vulcanchem.com A second, broad singlet appears further downfield around 10.2 ppm, corresponding to the single proton of the hydroxyl (-OH) group. vulcanchem.com The broadness of the hydroxyl signal is characteristic and results from chemical exchange with residual water in the solvent and quadrupolar broadening effects. The absence of any other signals confirms the substitution pattern of the oxadiazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.95 Singlet 3H -OCH₃
~10.2 Broad Singlet 1H -OH

Solvent: DMSO-d₆

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected.

While specific experimental data for this compound is not widely published, predictions can be made based on related structures. The methoxy carbon (-OCH₃) is anticipated to appear in the upfield region, typically around 55-60 ppm. The two carbons of the 1,2,5-oxadiazole ring are chemically non-equivalent and would appear significantly downfield due to the influence of the electronegative nitrogen and oxygen atoms. The carbon atom bonded to the methoxy group (C4) and the carbon atom bonded to the hydroxyl group (C3) are expected in the range of 150-170 ppm. For instance, in similar 1,3,4-oxadiazole (B1194373) systems, ring carbons are observed between 153 and 165 ppm. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppm Assignment
55 - 60 -OCH₃

Two-dimensional NMR techniques would be instrumental in confirming the assignments made in the 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, as there are no vicinal or long-range proton-proton couplings in the molecule. This observation would further confirm the isolated nature of the methoxy and hydroxyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. A definitive cross-peak would be observed between the proton signal at ~3.95 ppm and the carbon signal of the methoxy group (predicted at 55-60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is particularly powerful as it reveals longer-range (2-3 bond) correlations. Key expected correlations would include a cross-peak from the methoxy protons (~3.95 ppm) to the C4 carbon of the oxadiazole ring (predicted at 150-170 ppm). This would unambiguously link the methoxy group to its position on the heterocyclic ring. A correlation might also be observed from the hydroxyl proton to the C3 carbon.

Carbon-13 (13C) NMR for Oxadiazole Carbons and Substituents

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound shows distinctive absorption bands that confirm its key structural features.

A strong, broad absorption band is typically observed in the region of 3250 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The broad nature of this peak suggests intermolecular hydrogen bonding. Another significant absorption at around 1670 cm⁻¹ is assigned to the C=N stretching vibration within the 1,2,5-oxadiazole ring, confirming the presence of the heterocyclic core. vulcanchem.com Additional bands corresponding to C-O and N-O stretching, as well as C-H stretching and bending of the methoxy group, would also be present.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Assignment
~3250 Strong, Broad O-H Stretch (hydroxyl group)

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. The molecular formula of this compound is C₃H₄N₂O₃, corresponding to a monoisotopic molecular weight of approximately 116.02 g/mol . vulcanchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 116. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₃H₄N₂O₃. Plausible fragmentation pathways for oxadiazoles (B1248032) often involve the cleavage of the heterocyclic ring. Potential fragment ions could include those resulting from the loss of a methyl radical (·CH₃, m/z 101), nitric oxide (NO, m/z 86), or other small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 1,2,5-oxadiazole ring contains heteroatoms with lone pairs of electrons and double bonds (C=N), which constitute a chromophore. The spectrum would be expected to show absorptions corresponding to n→π* (non-bonding to anti-bonding pi orbital) and π→π* (pi to anti-bonding pi orbital) transitions.

X-ray Crystallography for Definitive Solid-State Structural Data

A comprehensive search for the single-crystal X-ray crystallographic data of this compound did not yield specific experimental results within the available scientific literature. While the synthesis and spectroscopic properties of various 1,2,5-oxadiazole derivatives are documented, a definitive crystal structure determination for this particular compound, including unit cell dimensions, space group, and precise bond lengths and angles, has not been publicly reported.

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure and understanding intermolecular interactions in the solid state.

In the broader context of the 1,2,5-oxadiazole (furazan) class of compounds, X-ray diffraction studies have been instrumental in elucidating their structural features. thieme-connect.de For instance, studies on related substituted 1,2,5-oxadiazoles have revealed detailed information about their molecular geometry and crystal packing. The planarity of the oxadiazole ring and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, are key features often detailed in such crystallographic reports. iucr.orgacs.org

For example, a study on the thallium(I) salt of 4-amino-1,2,5-oxadiazole-3-hydroxamate detailed its crystal structure, revealing a distorted disphenoid coordination sphere for the thallium(I) cation and the formation of zigzag chains sustained by π–π stacking and N—H⋯N hydrogen bonds. iucr.org In another instance, the crystal structure of dichlorobis[2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole]palladium(II) was determined, showing a square planar geometry at the palladium center. acs.org These examples highlight the level of detailed structural information that can be obtained from single-crystal X-ray diffraction analysis.

Although a specific crystallographic report for this compound is not available, computational studies have suggested that the hydroxyl group may participate in intramolecular hydrogen bonding with an adjacent nitrogen atom of the oxadiazole ring, which would contribute to the stabilization of the molecular conformation. vulcanchem.com However, without experimental X-ray data, definitive confirmation of the solid-state structure and intermolecular packing of this compound remains undetermined.

Further research involving the growth of suitable single crystals and subsequent X-ray diffraction analysis would be necessary to provide the definitive solid-state structural data for this compound. Such data would be invaluable for a complete structural characterization and for understanding its chemical and physical properties in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. psu.edu Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for investigating the properties of heterocyclic systems. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating the energy profiles of chemical reactions. researchgate.net

For a molecule like 4-Methoxy-1,2,5-oxadiazol-3-ol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its three-dimensional structure. materialsciencejournal.orgajchem-a.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized geometry is essential for all further computational analysis.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.netepstem.net These methods can be computationally intensive but provide a high level of accuracy for predicting electronic properties.

For this compound, ab initio calculations could be employed to accurately predict properties like ionization potential, electron affinity, and dipole moment. While often used as a starting point for more complex calculations, methods like Hartree-Fock are valuable for providing a fundamental understanding of the electronic distribution within the molecule. researchgate.net Combining ab initio methods with DFT often yields a comprehensive picture of a molecule's electronic character. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energies of these orbitals and the gap between them provide critical information about the kinetic stability and reactivity of a molecule. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. psu.eduresearchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net

In a hypothetical study of this compound, the HOMO would likely be distributed over the electron-rich regions, such as the oxygen atoms of the methoxy (B1213986) and hydroxyl groups and the oxadiazole ring. The LUMO, conversely, would be centered on the electron-deficient areas of the molecule. Computational studies on other oxadiazole derivatives have shown that the HOMO and LUMO are typically distributed across the heterocyclic ring and any attached aromatic systems. mdpi.comacs.org

Below is an illustrative data table showing typical HOMO, LUMO, and energy gap values for other oxadiazole compounds, as specific data for this compound is not available.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
2,5-bis(4-methylphenyl)-1,3,4-oxadiazole-6.21-1.145.07 researchgate.net
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole-5.93-1.114.82 researchgate.net
Boscalid (contains an aromatic amide)-0.190 (Hartree)Not specified0.190 (Hartree) acs.org

Note: Energy values can be reported in different units (eV, Hartrees) and vary significantly based on the computational method and basis set used.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability. psu.eduresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable. mdpi.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is an invaluable tool for understanding charge distribution and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

On an MEP map, different colors represent varying electrostatic potentials:

Red and Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. ajchem-a.comresearchgate.net

Blue and Green: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. These are typically located around hydrogen atoms, especially those attached to electronegative atoms. researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen atoms of the methoxy and hydroxyl groups. ajchem-a.com Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogens of the methyl group. This distribution highlights the molecule's polar nature and its potential sites for interaction, such as hydrogen bonding. ajchem-a.com

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating the most probable pathways. This involves identifying stable molecules, high-energy transition states, and the energy barriers that govern reaction rates.

Transition State Identification and Activation Energy Calculations

The identification of transition states is a cornerstone of understanding reaction mechanisms. For reactions involving oxadiazole derivatives, computational methods like Density Functional Theory (DFT) are employed to locate these critical points on the potential energy surface. acs.org A transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state defines the activation energy (Ea), a crucial parameter that dictates the reaction rate. For instance, in the study of proton transfer in azoles, a related class of heterocyles, activation energies for intramolecular proton migration have been calculated to be in the range of 47.8–55.5 kcal/mol using high-level ab initio methods. mdpi.com These calculations provide quantitative insights into the feasibility of a proposed reaction step.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
Proton TransferDFT (B3LYP)6-311++G(d,p)25.3
Ring OpeningMP2aug-cc-pVDZ42.1
DimerizationCCSD(T)cc-pVTZ18.5
Note: This table is illustrative and based on typical values for similar heterocyclic systems. Specific computational studies on this compound are needed for precise data.

Influence of Solvent Effects on Reaction Dynamics

Solvents can significantly impact reaction dynamics by stabilizing or destabilizing reactants, transition states, and products to different extents. acs.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. researchgate.net

For example, the tautomeric equilibrium of heterocyclic compounds can be highly dependent on the solvent's polarity and its ability to form hydrogen bonds. mdpi.com Theoretical studies on related oxadiazole derivatives have shown that the energy profiles of reactions can change dramatically when moving from the gas phase to a solvent environment, which can alter reaction rates and even favor different reaction pathways. researchgate.net The choice of solvent can therefore be a critical factor in controlling the outcome of a chemical reaction. acs.org

Advanced Molecular Modeling and Dynamics Simulations

Beyond static calculations of reaction pathways, molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior over time. These methods are essential for understanding conformational flexibility and predicting spectroscopic properties.

Conformational Analysis and Energy Landscapes

Molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. uludag.edu.tr Computational methods can systematically explore the conformational space to generate an energy landscape, which maps the potential energy as a function of molecular geometry. uludag.edu.tr

Molecular dynamics (MD) simulations can further explore this landscape by simulating the atomic motions over time, providing insights into the flexibility and accessible conformations of the molecule under specific conditions. researchgate.net For related heterocyclic systems, conformational analyses have been crucial in understanding their biological activity and interactions with other molecules. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)Population (%) at 298 K
100.075.3
21801.214.1
3602.55.3
4-602.55.3
Note: This table is for illustrative purposes. The actual values would depend on the specific bond rotation being considered.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. researchgate.net

These predictions are highly valuable for structure elucidation and verification. By comparing the computationally predicted NMR spectrum with the experimental one, researchers can confirm the identity and structure of a synthesized compound. nih.gov For complex molecules, computational prediction of NMR shifts can be instrumental in assigning the correct structure among several possibilities. nih.govmdpi.com The accuracy of these predictions is often enhanced by considering the Boltzmann-weighted average of chemical shifts over the different low-energy conformers of the molecule. nih.gov

In Silico Approaches for Structure-Reactivity Correlation

In silico methods are used to establish relationships between the molecular structure of a compound and its chemical reactivity or biological activity. These structure-activity relationship (SAR) studies are fundamental in fields like drug design and materials science. researchgate.netwjarr.com

By calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, electrostatic potential) and steric properties, computational chemists can build models that predict the reactivity of new, yet-to-be-synthesized compounds. researchgate.net For example, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can indicate the likely sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net

In the context of drug discovery, in silico docking studies can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. nih.govuctm.edu These studies provide insights into the binding affinity and mode of interaction, guiding the design of more potent and selective molecules. nih.govdergipark.org.tr The correlation of these computational predictions with experimental biological data is a powerful strategy for accelerating the development of new functional molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

There are no specific Quantitative Structure-Activity Relationship (QSAR) models detailed in the scientific literature that are explicitly based on this compound. QSAR studies typically involve analyzing a series of related compounds to correlate their chemical structures with biological activities. The absence of such studies for this particular compound suggests a lack of extensive research on a series of its derivatives for a specific biological target.

Pharmacophore Development based on Molecular Interactions

Similarly, there is no specific information available regarding pharmacophore models developed directly from the molecular interactions of this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. Without dedicated studies on its interactions with a biological target, the development of a specific pharmacophore model is not documented.

4 Methoxy 1,2,5 Oxadiazol 3 Ol As a Core Building Block in Organic Synthesis

Versatile Scaffold for the Construction of Diverse Molecular Architectures

The 1,2,5-oxadiazole ring system is a key component in various applications, from pharmaceuticals to materials science. thieme-connect.de The presence of both a methoxy (B1213986) and a hydroxyl group on the 4-Methoxy-1,2,5-oxadiazol-3-ol core provides multiple points for chemical modification, rendering it a versatile starting material. The hydroxyl group can be functionalized through etherification or esterification, while the methoxy group can potentially be cleaved to a hydroxyl group, offering another site for reaction.

Role in the Synthesis of Polysubstituted Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of polysubstituted heterocyclic systems. The inherent reactivity of the hydroxyl and methoxy groups allows for the introduction of various substituents, which can then participate in or direct further cyclization reactions.

For example, the hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities at the 3-position. thieme-connect.de These newly introduced groups can then undergo intramolecular reactions with other parts of the molecule to form new rings. This strategy is a common approach for constructing fused heterocyclic systems, where the oxadiazole ring is annulated with another ring system. The synthesis of complex molecules like pyrrolo[2,1-f] Current time information in Bangalore, IN.acs.orgtriazines has been achieved through regioselective and diastereoselective 1,3-dipolar cycloadditions, a testament to the utility of heterocyclic building blocks in creating polysubstituted systems. acs.org

Strategies for Chemical Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules. rsc.org The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. nih.govnih.gov this compound is an ideal starting point for DOS due to its multiple functionalization points.

A common strategy involves a "build/couple/pair" approach where the oxadiazole core is the "build" phase. In the "couple" phase, a variety of building blocks are attached to the functional groups of the oxadiazole. Subsequent "pair" phase reactions can then create further complexity and diversity through intramolecular cyclizations or other transformations. This modular approach allows for the rapid generation of a large library of related but structurally distinct compounds from a single, versatile starting material. nih.gov The development of efficient synthetic methods for creating such libraries is crucial for the success of high-throughput screening campaigns aimed at discovering new drug leads. researchgate.netbroadinstitute.org

Bioisosteric Applications of the Hydroxyl-Substituted Oxadiazole Moiety in Molecular Design

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group that retains the original biological activity, is a key strategy in medicinal chemistry. u-tokyo.ac.jp The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been successfully employed as a bioisostere for the carboxylic acid group. acs.org This is due to the acidic nature of the hydroxyl group on the oxadiazole ring, which can mimic the proton-donating ability of a carboxylic acid.

This bioisosteric replacement has been particularly useful in the design of ligands for ionotropic glutamate (B1630785) receptors (iGluRs). acs.org For example, replacing the distal carboxyl group of (S)-glutamic acid with the 4-hydroxy-1,2,5-oxadiazol-3-yl group has led to the development of potent agonists and antagonists for these receptors. acs.orgrsc.org The ability of this moiety to act as a carboxylic acid surrogate allows for the fine-tuning of physicochemical properties such as pKa, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net The versatility of the oxadiazole ring also allows it to be used in "scaffold hopping," where it replaces a larger aromatic system while maintaining key interactions with the biological target. rsc.org

ParameterValueReference
IUPAC Name This compound nih.gov
Molecular Formula C3H4N2O3 nih.gov
Molecular Weight 116.08 g/mol nih.gov
CAS Number 372172-56-0 amadischem.com

Structure Reactivity Relationship Srr and Molecular Design Principles

Influence of the Methoxy (B1213986) Group on Electron Density and Chemical Behavior

The methoxy group (-OCH₃) at the 4-position of the 1,2,5-oxadiazole ring significantly modulates the electron density and, consequently, the chemical behavior of the molecule. This influence stems from a combination of two opposing electronic effects: the resonance effect (+M) and the inductive effect (-I).

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the heterocyclic ring through resonance. This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density on the 1,2,5-oxadiazole ring. This effect is particularly pronounced in conjugated systems. In contrast, the oxygen atom is more electronegative than the carbon atom to which it is attached, leading to a withdrawal of electron density from the ring via the sigma bond, an effect termed the negative inductive effect.

Generally, for a methoxy group attached to an aromatic or heteroaromatic system, the resonance effect (+M) outweighs the inductive effect (-I), resulting in a net electron-donating character. This increased electron density can influence the molecule's reactivity in several ways:

Reactivity towards Electrophiles: An increase in electron density on the ring would theoretically make it more susceptible to attack by electrophiles. However, the inherent electron-deficient nature of the 1,2,5-oxadiazole ring itself must be considered.

Acidity of the Hydroxyl Group: The electron-donating nature of the methoxy group can decrease the acidity of the 3-hydroxyl group by destabilizing the corresponding conjugate base (alkoxide).

Nucleophilicity: The increased electron density enhances the nucleophilic character of the molecule, potentially influencing its interaction with electrophilic centers in other molecules.

Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles, have shown that the introduction of electron-donating groups (EDGs) like methoxy can afford excellent electron donor-acceptor properties. sapub.org In some contexts, the methoxy group has been observed to increase electron density in the heterocyclic ring, which can, for instance, diminish antifungal activity while introducing antibacterial properties in certain quinoxaline-oxadiazole derivatives. researchgate.net

The table below summarizes the electronic effects of the methoxy group.

Electronic EffectDescriptionImpact on 1,2,5-Oxadiazole Ring
Resonance (+M) Delocalization of lone pair electrons from the oxygen atom into the ring system.Increases electron density.
Inductive (-I) Withdrawal of electron density through the sigma bond due to the higher electronegativity of oxygen.Decreases electron density.
Net Effect The resonance effect typically dominates, leading to an overall electron-donating character.Net increase in electron density.

Role of the Hydroxyl (3-ol) Group in Determining Reactivity and Tautomeric Equilibrium

The hydroxyl (-OH) group at the 3-position is a key functional group that significantly influences the reactivity of 4-Methoxy-1,2,5-oxadiazol-3-ol. Its presence introduces the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible structures that differ in the relative position of a proton. byjus.com

For this compound, a potential tautomeric equilibrium exists between the "ol" (enol-like) form and a "keto" form, which would be 4-methoxy-1,2,5-oxadiazol-3(2H)-one. This is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds. libretexts.orglibretexts.orgnumberanalytics.com The position of this equilibrium is dependent on various factors, including the solvent, temperature, pH, and the electronic effects of other substituents on the ring. numberanalytics.com

1,2,5-Oxadiazol-3-ols generally exist predominantly as the hydroxy tautomer. thieme-connect.de This form exhibits marked acidic properties, and reactions with electrophiles tend to occur at the hydroxy oxygen. thieme-connect.de

The hydroxyl group can act as:

A proton donor (acid): The acidity is influenced by the electronic nature of the 1,2,5-oxadiazole ring and the methoxy substituent.

A nucleophile: The lone pairs on the oxygen can attack electrophilic centers.

A leaving group: After protonation, it can depart as a water molecule.

The tautomeric equilibrium can be represented as follows:

This compound (Hydroxy tautomer) ⇌ 4-Methoxy-1,2,5-oxadiazol-3(2H)-one (Keto tautomer)

The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and conjugation. libretexts.org For instance, in 1,3-dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org In the case of this compound, the possibility of intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the oxadiazole ring could play a role in stabilizing the "ol" form.

Stereoelectronic Effects of Substituents on Reaction Selectivity

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry and rate of a chemical reaction. In the context of this compound, the orientation of the methoxy and hydroxyl groups, as well as their interaction with the electron system of the oxadiazole ring, can direct the outcome of reactions.

The reactivity of substituted 1,2,5-oxadiazoles is known to be influenced by the stereoelectronic effects of the substituents. researchgate.net For example, in nucleophilic substitution reactions on the 1,2,5-oxadiazole ring, the nature and position of substituents can determine which site is preferentially attacked. While the 1,2,5-oxadiazole ring itself is generally stable, the presence of good leaving groups allows for nucleophilic substitution. thieme-connect.de

The methoxy group's orientation can influence the accessibility of adjacent sites on the ring to incoming reagents. Furthermore, its electronic effects can modulate the reactivity of the hydroxyl group. For instance, the electron-donating nature of the methoxy group can affect the pKa of the hydroxyl group, thereby influencing its reactivity in acid-base reactions.

Research on other substituted oxadiazoles (B1248032) has highlighted the importance of stereoelectronic effects. For instance, in the reaction of substituted 1,2,4-oxadiazoles, the regioselectivity of nucleophilic attack can be understood in terms of stereoelectronic assistance from lone pairs on different parts of the molecule. rsc.org Similarly, in cycloaddition reactions of 1,2,3-triazines, electronic and steric effects of substituents are key in determining the reactivity and regioselectivity. acs.org

Rational Design Principles for Modulating the Chemical Profile of 1,2,5-Oxadiazoles

The principles of rational design can be applied to modify the chemical profile of 1,2,5-oxadiazoles, including this compound, for specific applications. This involves the strategic placement of different functional groups to tune the molecule's electronic, steric, and physicochemical properties.

Key design principles include:

Varying Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can systematically alter the electron density of the oxadiazole ring. otterbein.edu For example, replacing a methoxy group with a more strongly electron-donating group like an amino group (-NH₂) would further increase the ring's electron density. otterbein.edu Conversely, substituting it with an electron-withdrawing group like a nitro group (-NO₂) would decrease the electron density. otterbein.edu

Modifying the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers or esters, to alter the molecule's reactivity and lipophilicity. thieme-connect.de This can also prevent tautomerism.

Introducing Steric Bulk: The introduction of bulky substituents can be used to control the regioselectivity of reactions by sterically hindering certain reaction sites.

Bioisosteric Replacement: In the context of medicinal chemistry, functional groups can be replaced with bioisosteres to improve properties like metabolic stability or potency while retaining the desired biological activity. nih.gov The 1,3,4-oxadiazole (B1194373) ring itself is sometimes used as a bioisostere for carbonyl groups. derpharmachemica.com

The table below illustrates how different substituents might modulate the properties of the 1,2,5-oxadiazole core, based on general principles observed in related heterocyclic systems.

Substituent TypeExampleExpected Impact on Electron DensityPotential Effect on Reactivity
Strongly Electron-Donating -NH₂, -NR₂Significant IncreaseEnhances nucleophilicity, may increase susceptibility to oxidation.
Moderately Electron-Donating -OCH₃, -ORModerate IncreaseIncreases nucleophilicity.
Weakly Electron-Donating -CH₃, -AlkylSlight IncreaseMinor electronic effect, primarily steric influence.
Halogens (Inductive Withdrawal, Resonance Donation) -F, -Cl, -BrNet Decrease (Inductive usually dominates)Can act as leaving groups in nucleophilic aromatic substitution.
Strongly Electron-Withdrawing -NO₂, -CN, -SO₂RSignificant DecreaseIncreases electrophilicity of the ring, making it more susceptible to nucleophilic attack.

By applying these principles, the chemical profile of this compound can be systematically modified to develop new compounds with desired reactivity, selectivity, and physicochemical properties for various scientific and technological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.